molecular formula C11H20Cl2N2 B1400215 (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride CAS No. 1379527-03-3

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride

Cat. No. B1400215
M. Wt: 251.19 g/mol
InChI Key: RWGVBNNHRZVBST-UHFFFAOYSA-N
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Description

“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is also known as Benzalkonium chloride (BZK, BKC, BAK, BAC), or alkyldimethylbenzylammonium chloride (ADBAC). It is an organic salt classified as a quaternary ammonium compound . ADBACs have three main categories of use: as a biocide, a cationic surfactant, and a phase transfer agent .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • A study by Migita et al. (1982) found that in the presence of dichloro-bis(benzonitrile)palladium, azidoformate reacts with various unsaturated ethers to yield specific chemical compounds. This includes a reaction with 1-methyl-2-propenyl ether, demonstrating a methyl migration process (Migita et al., 1982).

Synthesis of Novel Compounds

  • Kostyanovskii et al. (2015) synthesized a new bicyclic aziridino lactone from methyl 2,3-dibromopropionate and 2-amino-2-methylpropane-1,3-diol, leading to the creation of a bicyclic lactone (Kostyanovskii et al., 2015).

Microcrystal Test Studies

  • Research by Wood and Lalancette (2013) delved into the microcrystal tests of related phenethylamines, exploring the structures formed in reactions with gold(III) chloride. This study contributes significantly to understanding the microcrystal tests for drugs (Wood & Lalancette, 2013).

Reactivity and Compound Formation

  • Attanasi et al. (1993) discovered that 1-amino- and 1,2-diamino-pyrrole derivatives can be obtained by reacting conjugated azoalkenes with ketones and cyanides. This process highlights the reactivity and potential for creating new compounds (Attanasi et al., 1993).

Chemical Stability and Interactions

  • Poverenov et al. (2013) studied benzyl cations stabilized by metal complexation, investigating the stability and electronic structure of coordinated benzyl molecules. This research provides insights into the behavior of these reactive compounds under various conditions (Poverenov et al., 2013).

properties

IUPAC Name

2-N-benzyl-2-methylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;;/h3-7,13H,8-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVBNNHRZVBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCC1=CC=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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